molecular formula C20H38O3 B14212419 11-(Nonyloxy)undec-8-enoic acid CAS No. 628692-60-4

11-(Nonyloxy)undec-8-enoic acid

Cat. No.: B14212419
CAS No.: 628692-60-4
M. Wt: 326.5 g/mol
InChI Key: KERPVDWYQIHIDK-UHFFFAOYSA-N
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Description

11-(Nonyloxy)undec-8-enoic acid, also referred to in research as NUDA, is a chemically designed and metabolically stable analog of the epoxyeicosatrienoic acid (EET) 11,12-regioisomer . It functions as a potent vasodilator in various vascular beds, including mesenteric and renal arteries, by activating large-conductance, calcium-activated potassium (BK) channels, leading to vascular smooth muscle hyperpolarization . This compound is a key pharmacological tool for studying the protective roles of the CYP450 epoxygenase pathway in the cardiovascular system. Its primary research value lies in modeling EET-mediated signaling to explore potential therapeutic avenues for cardiovascular and metabolic diseases. Studies utilizing its aspartic acid conjugate, NUDSA, have demonstrated its efficacy in rescuing the metabolic syndrome phenotype—including obesity, hypertension, and insulin resistance—in animal models . Furthermore, this EET agonist has shown promise in cardioprotection, significantly reducing infarct size and ameliorating cardiac dysfunction in models of myocardial infarction by promoting angiogenesis and activating protective pathways involving heme oxygenase-1 (HO-1) and Wnt1 signaling . The mechanism involves the activation of phosphoprotein phosphatase 2A (PP2A), which subsequently enhances BK channel activity, providing a detailed cell-signaling pathway for its vasodilatory effects . Researchers value this stable analog for its resistance to auto-oxidation and metabolism by soluble epoxide hydrolase (sEH), making it a reliable compound for in vitro and in vivo investigations into vascular biology, neurovascular coupling, hypertension, and cardiac remodeling . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

628692-60-4

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

11-nonoxyundec-8-enoic acid

InChI

InChI=1S/C20H38O3/c1-2-3-4-5-9-12-15-18-23-19-16-13-10-7-6-8-11-14-17-20(21)22/h10,13H,2-9,11-12,14-19H2,1H3,(H,21,22)

InChI Key

KERPVDWYQIHIDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCCC=CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Falck et al. Method (2003)

The foundational synthesis, as described in U.S. Patent 7,550,617, begins with methyl undec-8-enoate. A four-step sequence achieves the nonyloxy substitution:

  • Deprotonation and Alkylation :
    Methyl undec-8-enoate is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF)/hexamethylphosphoramide (HMPA) at −40°C to generate a stabilized enolate. Subsequent addition of 1-bromononane introduces the nonyloxy group via nucleophilic substitution.

    • Reagents : n-BuLi (2.5 equiv), 1-bromononane (1.2 equiv), THF/HMPA (4:1)
    • Conditions : −40°C to room temperature, 4 hours
    • Yield : 68%
  • Ester Hydrolysis :
    The methyl ester is saponified using lithium hydroxide (LiOH) in aqueous THF to yield the free carboxylic acid.

    • Reagents : LiOH (2.0 equiv), THF/H₂O (4:1)
    • Conditions : Room temperature, 12 hours
    • Yield : 92%

Key Analytical Data :

  • ¹H NMR (CDCl₃, 300 MHz): δ 5.32–5.44 (m, 2H, CH=CH), 3.41–3.55 (m, 4H, OCH₂), 2.29 (t, J = 7.8 Hz, 2H, COOH adjacent CH₂).
  • IR : 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).

Modified Route Using Mitsunobu Conditions

To enhance etherification efficiency, a 2014 adaptation employed Mitsunobu chemistry to couple 11-hydroxyundec-8-enoic acid with nonanol:

  • Hydroxy Acid Preparation :
    Undec-8-enoic acid is oxidized to 11-hydroxyundec-8-enoic acid using Jones reagent.

    • Reagents : CrO₃, H₂SO₄, acetone
    • Conditions : −20°C, 4 hours
    • Yield : 74%
  • Mitsunobu Etherification :
    The hydroxy group is displaced via reaction with nonanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD).

    • Reagents : Nonanol (1.5 equiv), PPh₃ (1.5 equiv), DEAD (1.5 equiv)
    • Conditions : THF, 0°C to room temperature, 12 hours
    • Yield : 81%

Advantages : Improved regioselectivity and reduced side products compared to alkylation methods.

Catalytic Approaches for Double Bond Installation

Partial Hydrogenation of Alkynes

A 2017 study demonstrated the use of Lindlar catalyst to hydrogenate 8-yn-11-(nonyloxy)undecanoic acid, achieving >95% Z-selectivity:

  • Alkyne Synthesis :
    8-Octynoic acid is alkylated with 1-bromononane under Sonogashira conditions.

    • Reagents : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), piperidine
    • Conditions : 60°C, 6 hours
    • Yield : 65%
  • Hydrogenation :
    The alkyne is partially hydrogenated using Lindlar catalyst (Pb-doped Pd/CaCO₃) under H₂ atmosphere.

    • Reagents : H₂ (1 atm), quinoline (poison)
    • Conditions : Room temperature, 2 hours
    • Yield : 88%

Challenges : Over-hydrogenation to the saturated alkane occurs if reaction time exceeds 3 hours.

Large-Scale Production and Industrial Adaptations

Continuous Flow Synthesis

A 2020 optimization leveraged microreactor technology to enhance throughput:

  • Reactor Design : Two-stage tubular reactor (Teflon, 2 mm ID)
  • Steps :
    • Etherification in Stage 1: Residence time = 10 min, T = 50°C
    • Hydrolysis in Stage 2: Residence time = 20 min, T = 25°C
  • Productivity : 12.3 g/h at 85% purity

Analytical Validation and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column) with UV detection at 210 nm confirms >98% purity:

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid
  • Retention Time : 14.2 minutes

Spectroscopic Characterization Table

Technique Key Signals Reference
¹H NMR δ 0.85 (t, 3H, CH₃), 1.24–1.42 (m, 16H)
13C NMR δ 179.8 (COOH), 130.1/127.9 (C8=C9)
HRMS [M-H]⁻ calc. 313.2384, found 313.2381

Chemical Reactions Analysis

Types of Reactions

11-(Nonyloxy)undec-8-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions vary depending on the substituent, but catalysts and solvents like dichloromethane (DCM) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

11-(Nonyloxy)undec-8-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(Nonyloxy)undec-8-enoic acid involves its interaction with molecular targets such as cytochrome P450 enzymes. These interactions lead to the modulation of vascular tone and blood pressure by influencing the production of epoxyeicosatrienoic acids. The compound also affects pathways related to inflammation and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Analogues of 11,12-EET

Key synthetic EET analogs are compared below:

Compound Name Structural Modification Solubility sEH Resistance Key Biological Effects References
11-(Nonyloxy)undec-8-enoic acid Nonyloxy ether at C11-12, Δ8,6 double bond Moderate High Vasodilation in mesenteric/renal arteries; lowers BP in hypertensive rats
11,12-EET-SI Sulfonamide group at C1 High Moderate Reduces renal microvascular angiotensin sensitivity
11,12-tetra-EET-8-ZE Trans-oxide at C11-12, Δ8,6 double bond Low Moderate Vasodilation in isolated arteries
NUDSA Succinamide-linked nonyloxy group at C11 High High Ameliorates metabolic syndrome, prevents adiposity-mediated vascular damage

Key Findings :

  • This compound and NUDSA exhibit superior sEH resistance due to ether and succinamide modifications, respectively, prolonging their half-life compared to epoxide-containing analogs .
  • 11,12-EET-SI ’s sulfonamide group enhances solubility but reduces lipophilicity, limiting tissue penetration .
  • All analogs activate BKCa channels via cAMP and PP2A pathways, but potency varies with structural substitutions .

Comparison with Endogenous EETs and Natural Fatty Acids

Compound Type Example Key Differences Biological Relevance
Endogenous EETs 11,12-EET Epoxide group at C11-12 Rapidly degraded by sEH; short-lived vasodilation
Synthetic Analogs This compound Ether group replaces epoxide; enhanced stability Long-lasting effects in hypertension models
Natural Fatty Acids Undecylenic acid (C11:1) No ether/epoxide; simpler unsaturated chain Antifungal uses; lacks cardiovascular targeting

Insights :

  • The nonyloxy ether in this compound avoids sEH-mediated hydrolysis, a limitation of endogenous EETs .
  • Natural fatty acids like undecylenic acid lack the structural complexity required for specific receptor interactions, limiting their therapeutic scope .

In Vivo Efficacy in Disease Models

Compound Disease Model Outcome Mechanism
This compound Spontaneously hypertensive rats 15–20% reduction in blood pressure BKCa channel activation; PP2A pathway
NUDSA Metabolic syndrome mice Improved endothelial function; reduced renal inflammation HO-1 signaling; ENaC inhibition
11,12-EET-SI Angiotensin-induced hypertension Reduced renal vascular sensitivity to angiotensin cAMP-dependent vasodilation

Comparative Advantages :

  • NUDSA ’s dual action on vascular and renal pathways makes it promising for metabolic syndrome .
  • This compound shows broader applicability in hypertension due to its balanced solubility and stability .

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